5-Thyminyl-5,6-dihydrothymine is a significant DNA photoproduct primarily formed when DNA is exposed to ultraviolet light. It is classified as a pyrimidine dimer, specifically a thymine dimer, which plays a crucial role in the study of DNA damage and repair mechanisms. This compound is particularly relevant in the context of bacterial spores, where it contributes to the structural deformation of DNA, necessitating repair processes mediated by specific enzymes.
5-Thyminyl-5,6-dihydrothymine originates from the photochemical reactions occurring in DNA upon exposure to ultraviolet radiation. It is classified under pyrimidine dimers, which are modifications of the standard nucleotide structure that can impede normal DNA replication and transcription processes. The formation of this compound is a notable example of how environmental factors can lead to significant biochemical alterations in genetic material.
The synthesis of 5-Thyminyl-5,6-dihydrothymine can be achieved through several methods:
The synthesis typically requires controlled conditions to ensure that unwanted side reactions do not occur. The use of solvents and temperature regulation is critical during the photochemical process to optimize yield and purity.
The molecular structure of 5-Thyminyl-5,6-dihydrothymine features a cyclobutane ring formed between two thymine bases. This unique configuration results from the dimerization process and significantly alters the physical properties of the DNA strand.
5-Thyminyl-5,6-dihydrothymine participates in various chemical reactions primarily related to DNA repair mechanisms. Key reactions include:
The enzymatic reaction typically involves radical mechanisms where hydrogen atoms are abstracted from specific sites on the dimer, facilitating its conversion back to monomeric forms.
The mechanism by which 5-Thyminyl-5,6-dihydrothymine affects DNA involves several steps:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are often employed to analyze its structure and confirm its identity during synthesis .
This compound exemplifies how environmental factors can lead to significant biochemical changes within organisms, making it a critical subject for ongoing research in molecular biology and genetics.
The systematic IUPAC name for this compound is 5-[(5-Methyl-2,4-dioxohexahydro-5-pyrimidinyl)methyl]-2,4(1H,3H)-pyrimidinedione [4]. It is cataloged under several synonyms across chemical databases, most notably as spore photoproduct (SP) due to its biological origin, and as 5-thyminyl-5,6-dihydrothymine [1] [4]. Its molecular formula is C₁₀H₁₂N₄O₄, with a molar mass of 252.23 g/mol [1] [4]. Structurally, it consists of two thymine moieties linked asymmetrically: one retains aromaticity, while the other is reduced (dihydrothymine), connected via a methylene bridge at the C5 position [3] [7]. This dimer belongs to the pyrimidine dimer family but is taxonomically distinguished from cyclobutane pyrimidine dimers (CPDs) by its non-cyclobutane ring and reduced pyrimidine component [7].
Table 1: Molecular Identification Data
Property | Value |
---|---|
IUPAC Name | 5-[(5-Methyl-2,4-dioxohexahydro-5-pyrimidinyl)methyl]-2,4(1H,3H)-pyrimidinedione |
Chemical Formula | C₁₀H₁₂N₄O₄ |
Molar Mass | 252.23 g/mol |
CAS Registry Number | Not specified in sources |
Common Synonyms | Spore photoproduct (SP), 5-Thyminyl-5,6-dihydrothymine |
X-ray crystallography and computational modeling reveal that SP adopts a unique bent conformation due to the single covalent bond between C5 of the dihydrothymine and the methyl group of the intact thymine (Figure 1) [3] [7]. The dihydrothymine component exists in a puckered cyclohexene-like formation, while the thymine moiety remains planar [7]. Key bond lengths include:
This configuration induces a ~30° kink in DNA helices, disrupting base stacking without severing hydrogen-bonding capacity with adenine on the complementary strand [7]. The stereochemistry at C5 is exclusively 5R in bacterial spores, as confirmed by synthetic studies and enzymatic repair specificity [3] [4]. The structure’s stability is enhanced in the A-DNA conformation (promoted by small acid-soluble spore proteins, SASPs), which facilitates SP formation over CPDs under UV stress [3].
Table 2: Key Structural Parameters
Parameter | Value |
---|---|
Bond Length (C5-C5') | 1.54 Å |
Bond Angle (C5-C5'-C6) | 112° |
Dihedral Angle (C6-C5-C5'-C6) | 35° |
DNA Helical Distortion | ~30° bending |
Predominant Stereochemistry | 5R |
NMR Spectroscopy (¹H and ¹³C):
Infrared Spectroscopy (IR):Strong absorptions at 1700 cm⁻¹ (C=O stretch, thymine) and 1660 cm⁻¹ (C=O stretch, dihydrothymine) distinguish SP from CPDs. A broad N-H bend appears near 1550 cm⁻¹ [10].
Mass Spectrometry:Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 252.1 [M]⁺. Fragmentation peaks include m/z 125 (thymine + H) and m/z 127 (dihydrothymine + H) [3]. Quantification via LC-MS/MS uses deuterated internal standards (e.g., d₃-SP TpT) for precise detection in biological matrices [3].
Table 3: Spectroscopic Data Summary
Technique | Key Signals |
---|---|
¹H NMR | δ 1.8 ppm (CH₃), δ 2.5–3.0 ppm (H6–CH₂) |
¹³C NMR | δ 170–175 ppm (C=O), δ 45 ppm (C6) |
IR | 1700 cm⁻¹ (C=O), 1660 cm⁻¹ (C=O), 1550 cm⁻¹ (N-H) |
MS (ESI+) | m/z 252.1 [M]⁺, 125, 127 |
SP diverges fundamentally from other UV-induced pyrimidine dimers in formation mechanism, structure, and repair:
Table 4: Comparative Analysis of Major UV-Induced Pyrimidine Dimers
Property | Spore Photoproduct (SP) | CPD | 6-4 Photoproduct (6-4PP) |
---|---|---|---|
Formation Context | Dehydrated DNA (spores), A-form | Hydrated DNA, B-form | Hydrated DNA, B-form |
Bond Formation | C5-C5' + methylene bridge | C5-C5' + C6-C6' | C4-C6' (oxetane/azetaine) |
Aromaticity Loss | One thymine reduced | Both thymines retain | Both thymines retain |
Primary Repair Enzyme | Spore photoproduct lyase (SPL) | Photolyase | Photolyase/(6-4) glycosylase |
Repair Cofactor | S-adenosylmethionine (radical) | Flavin (light-dependent) | Flavin (light-dependent) |
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